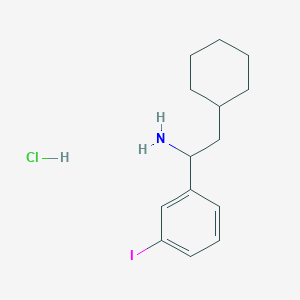

![molecular formula C24H18ClN7O3 B2702871 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 923515-53-1](/img/structure/B2702871.png)

2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazolopyrimidine ring might be formed through a cyclization reaction, while the piperazine ring could be introduced through a substitution or addition reaction. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the chlorophenyl group, for example, would likely make the molecule somewhat polar, while the multiple ring structures could potentially allow for a variety of conformations .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the chlorophenyl group might be susceptible to nucleophilic aromatic substitution reactions, while the carbonyl group in the chromenone ring could potentially undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could potentially increase the compound’s polarity, affecting its solubility in different solvents .Scientific Research Applications

Heteroaromatization and Synthesis of Novel Compounds

Research into the heteroaromatization with 4-hydroxycoumarin has led to the synthesis of novel pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These compounds have been tested for antimicrobial activity, showcasing the potential of such structures in the development of new antimicrobial agents (El-Agrody et al., 2001).

Antimicrobial Activities

The synthesis of 1,2,4-triazole derivatives has been explored, resulting in compounds with moderate to good antimicrobial activities against various microorganisms. This research underscores the potential of incorporating triazole and related heterocycles for the development of new antimicrobial agents (Bektaş et al., 2007).

Development of Anticancer Agents

Docking studies on synthesized 5H-chromeno[4,3-b]pyridin-5-one derivatives have highlighted their potential as breast cancer treatments. These studies involve ADME (Absorption, Distribution, Metabolism, and Excretion) and Lipinski's analysis followed by molecular docking to evaluate anticancer activities, particularly against breast (MCF-7) cancer cell lines (Ghada E. Abd El Ghani et al., 2022).

Insecticidal Applications

A series of bioactive sulfonamide thiazole derivatives have been synthesized and shown to be potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. This work provides insights into the use of such compounds for agricultural pest control (Soliman et al., 2020).

Novel Heteroannulated Compounds

The synthesis and antimicrobial evaluation of novel heteroannulated compounds containing chromenopyridopyrimidines highlight the versatility of these structures in developing antimicrobial agents. These compounds have shown variable inhibitory effects against tested microorganisms, further supporting the potential of chromen-based heterocycles in antimicrobial research (Allehyani, 2022).

Mechanism of Action

Target of action

Triazolopyrimidines and chromenones are known to interact with a variety of biological targets. For instance, some triazolopyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Mode of action

The interaction of these compounds with their targets often involves the formation of hydrogen bonds and other non-covalent interactions. For example, docking studies of triazolopyrimidine derivatives have suggested that they fit well into the active site of their target proteins .

Biochemical pathways

Compounds that inhibit cdks can affect cell cycle progression and may have antitumor activity .

Pharmacokinetics

In silico studies of related compounds suggest that they may have suitable pharmacokinetic properties .

Result of action

Inhibition of cdks can lead to cell cycle arrest, which may result in the death of cancer cells .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as those containing the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, have shown inhibitory activity against CDK2, a cyclin-dependent kinase . This suggests that 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one may interact with similar enzymes or proteins.

Cellular Effects

In terms of cellular effects, compounds with similar structures have shown significant inhibitory effects on the growth of various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been found to inhibit CDK2, a cyclin-dependent kinase . This inhibition is achieved through binding interactions with the enzyme, leading to changes in gene expression and potentially affecting cellular processes .

Temporal Effects in Laboratory Settings

Similar compounds have shown significant inhibitory activity over time against various cell lines . This suggests that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Properties

IUPAC Name |

2-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN7O3/c25-15-5-7-16(8-6-15)32-23-21(28-29-32)22(26-14-27-23)30-9-11-31(12-10-30)24(34)20-13-18(33)17-3-1-2-4-19(17)35-20/h1-8,13-14H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTNXQLWSAAEFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC(=O)C6=CC=CC=C6O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid](/img/structure/B2702788.png)

![(4-(4-Fluorophenyl)piperazin-1-yl)(6-(3-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2702791.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2702793.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2702796.png)

![2,2-Difluorospiro[3.3]heptan-6-ol](/img/structure/B2702797.png)

![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2702799.png)

![N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2702801.png)

![6-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2702803.png)

![N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2702807.png)